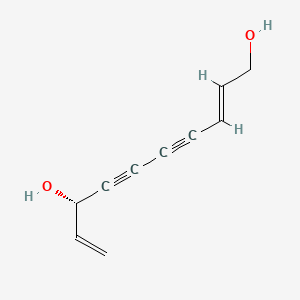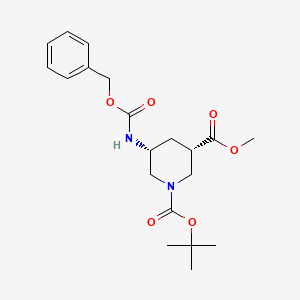
(2S,3S,6R)-3-amino-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,6R)-3-amino-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid is a nitrogenous base derived from pyrimidine that occurs in nucleic acids, the heredity-controlling components of all living cells. It is one of the four main nucleotide bases found in DNA and RNA, along with adenine, guanine, and thymine (uracil in RNA). This compound plays a crucial role in genetic coding and the transmission of genetic information .
准备方法
Synthetic Routes and Reaction Conditions
(2S,3S,6R)-3-amino-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid can be synthesized chemically through various methods. One common method involves the cyclization of urea with β-aminoacrylonitrile or the hydrolysis of 2-amino-4,6-dichloropyrimidine . Another method includes mixing sodium ethoxide, dimethylbenzene, and carbamide, followed by stirring and dropping 3,3-diethoxy propionitrile, controlling the temperature, and back-flow reacting .
Industrial Production Methods
The industrial production of cytosinine involves a simplified process where urea and an alkoxide are reacted and freed from the solvent used. This is followed by a reaction with other reagents to produce cytosinine . The process is cost-effective and suitable for large-scale production.
化学反应分析
Types of Reactions
(2S,3S,6R)-3-amino-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form uracil.
Reduction: Reduction reactions can modify cytosinine to form different derivatives.
Substitution: Substitution reactions can occur at different positions on the cytosinine molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include uracil, 5-methylcytosine, and other cytosinine derivatives .
科学研究应用
(2S,3S,6R)-3-amino-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various nucleotides and nucleosides.
Biology: Plays a crucial role in genetic coding and the transmission of genetic information.
Medicine: Used in the development of antiviral and anticancer drugs.
Industry: Used in the production of various biochemical reagents and diagnostic tools.
作用机制
(2S,3S,6R)-3-amino-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid exerts its effects by forming complementary base pairs with guanine in DNA and RNA. This pairing helps maintain the structure of the double helix in DNA and ensures accurate genetic coding and transmission . This compound can also undergo methylation, which plays a role in gene regulation and epigenetics .
相似化合物的比较
Similar Compounds
Similar compounds to cytosinine include:
- Adenine
- Guanine
- Thymine
- Uracil
Uniqueness
(2S,3S,6R)-3-amino-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid is unique due to its ability to form three hydrogen bonds with guanine, contributing to the stability of the DNA molecule. Its modifications, such as methylation, play crucial roles in gene regulation and epigenetics, distinguishing it from other nucleotide bases .
属性
CAS 编号 |
1860-84-0 |
|---|---|
分子式 |
C10H12N4O4 |
分子量 |
252.23 |
IUPAC 名称 |
(2S,3S,6R)-3-amino-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid |
InChI |
InChI=1S/C10H12N4O4/c11-5-1-2-7(18-8(5)9(15)16)14-4-3-6(12)13-10(14)17/h1-5,7-8H,11H2,(H,15,16)(H2,12,13,17)/t5-,7+,8-/m0/s1 |
InChI 键 |
BCIARWGCSQRQRH-ARDNSNSESA-N |
SMILES |
C1=CC(OC(C1N)C(=O)O)N2C=CC(=NC2=O)N |
同义词 |
cytosinine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Disodium;[2-(2-sulfonatooxyacenaphthylen-1-yl)-1-benzothiophen-3-yl] sulfate](/img/structure/B592651.png)






![6-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B592662.png)



![2H-[1,2]oxazolo[4,3-e]benzotriazole](/img/structure/B592669.png)

